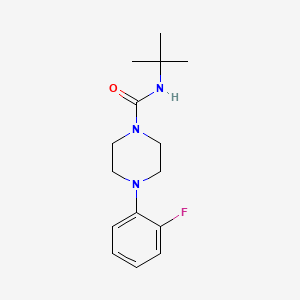
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the piperazine ring. The presence of the fluorophenyl group could introduce interesting electronic effects due to the electronegativity of the fluorine atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative fluorine atom could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
A study by Gumireddy et al. (2021) elucidated the crystal structure of a closely related sterically congested piperazine derivative, showcasing its potential as a pharmacologically relevant core due to its novel chemistry and synthetically useful nitrogen atom. This research underscores the compound's utility in drug design and molecular engineering (Ashwini Gumireddy et al., 2021).
Biological Evaluation
Sanjeevarayappa et al. (2015) synthesized and characterized a derivative through condensation reactions, further exploring its structure with X-ray diffraction. The compound demonstrated moderate antibacterial and anthelmintic activities, suggesting potential applications in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015).
Radioligand Development for PET Imaging
Gao et al. (2008) developed carbon-11 labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors, highlighting the compound's relevance in neuroimaging studies to better understand dopamine-related disorders (Mingzhang Gao et al., 2008).
Modification and Analgesic Activity Study
Nie et al. (2020) investigated N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound structurally similar to the query, for its analgesic activity and chemical modification, aiming to enrich the structural variety of TRPV1 antagonists. This study contributes to understanding the structural-activity relationship for developing novel analgesics (Cunbin Nie et al., 2020).
Novel Antihypertensive Agents
Watanuki et al. (2011) synthesized derivatives of a similar piperazine compound, demonstrating their role as T-type Ca2+ channel inhibitors and potential novel antihypertensive agents. This research offers insights into the development of new treatments for hypertension with fewer side effects compared to traditional therapies (S. Watanuki et al., 2011).
Antimicrobial and Antiviral Activities
Reddy et al. (2013) synthesized new urea and thiourea derivatives doped with Febuxostat, showing promising antiviral and antimicrobial activities. This study underscores the compound's potential in creating effective agents against microbial and viral infections (R. C. Krishna Reddy et al., 2013).
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels
Mode of Action
The exact mode of action of Oprea1_602945 is currently unknown. Piperazine derivatives can act as agonists or antagonists at their target sites, depending on the specific structural features of the compound . The presence of the fluorophenyl and carboxamide groups in Oprea1_602945 may influence its interaction with its targets, potentially altering receptor conformation, signal transduction, or ion channel permeability.
Biochemical Pathways
These could include neurotransmission, cellular signaling, and ion transport processes .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, suggesting good bioavailability . The presence of the fluorophenyl and carboxamide groups may influence the compound’s metabolic stability and distribution within the body.
Result of Action
Based on the known actions of other piperazine derivatives, potential effects could include altered neurotransmission, changes in cellular signaling, and modulation of ion channel activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability, its interaction with its targets, and its overall efficacy . .
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRIAXGQSFOKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)
![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)
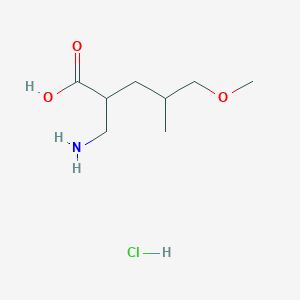
![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)
![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)
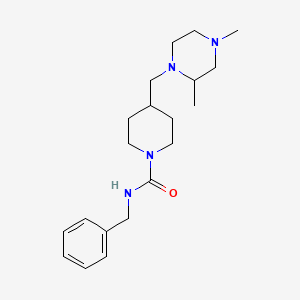
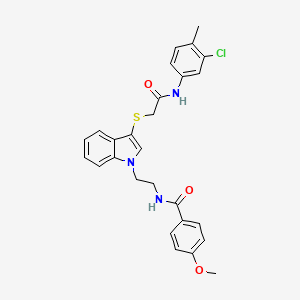
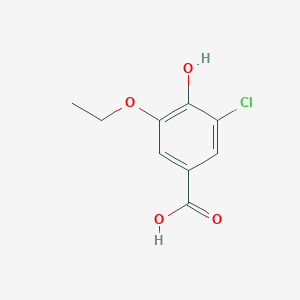

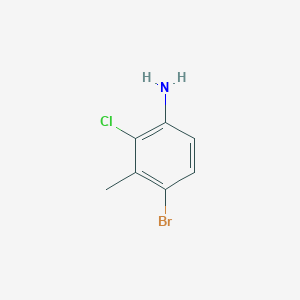
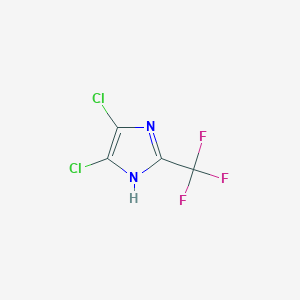
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)